molecular formula C17H18N4O2 B2590299 5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide CAS No. 1798511-82-6

5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2590299
CAS No.: 1798511-82-6
M. Wt: 310.357
InChI Key: NFUAOPKDCFVBRR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, pyrrolo[2,3-b]pyridine, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the cyclopropyl group and the oxazole ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.

    Oxazole Formation: Construction of the oxazole ring through cyclization of suitable intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide is unique due to its combination of cyclopropyl, pyrrolo[2,3-b]pyridine, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(14-11-15(23-20-14)12-4-5-12)19-8-2-9-21-10-6-13-3-1-7-18-16(13)21/h1,3,6-7,10-12H,2,4-5,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUAOPKDCFVBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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